molecular formula C10H14FNO B13051216 (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13051216
M. Wt: 183.22 g/mol
InChI Key: ICAGVSBRKORTNY-XCBNKYQSSA-N
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Description

Molecular Architecture and Configuration-Specific Features

The molecular formula of (1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is C₁₀H₁₄FNO , with a molecular weight of 183.22 g/mol . The compound features two stereocenters at the C1 and C2 positions, resulting in the (1R,2R) absolute configuration. The 3-fluoro-4-methylphenyl group introduces steric and electronic effects that influence molecular geometry.

Key Structural Features:

  • Chiral Centers :

    • C1: Bonded to the amino group (-NH₂), hydroxyl group (-OH), and the aromatic ring.
    • C2: Connected to C1, a methylene group (-CH₂-), and the hydroxyl group.
      The R configuration at both centers creates a specific spatial arrangement critical for biological recognition.
  • Aromatic Substituent Effects :
    The 3-fluoro and 4-methyl groups on the phenyl ring induce ortho/para-directing electronic effects. The fluorine atom’s electronegativity increases ring electron-withdrawing characteristics, while the methyl group enhances steric bulk.

  • Hydrogen Bonding Capacity :
    The hydroxyl (-OH) and amino (-NH₂) groups act as hydrogen bond donors, enabling interactions with polar solvents or biological targets.

Table 1: Molecular Descriptors of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Property Value Source
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Hydrogen Bond Donors 2 (-OH, -NH₂)
Hydrogen Bond Acceptors 3 (O, N, F)

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

ICAGVSBRKORTNY-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

Preparation Methods

Reductive Amination of Chiral Precursors

A widely used method is the reductive amination of a corresponding chiral hydroxy ketone or aldehyde precursor with an appropriate amine source. The general steps include:

  • Starting Materials:
    • 3-fluoro-4-methylbenzaldehyde or related fluorinated aromatic aldehyde
    • A chiral amine or ammonia equivalent
  • Reaction Conditions:
    • Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation
    • Solvents like methanol or ethanol under controlled pH
  • Outcome:
    • Formation of the amino alcohol with control over stereochemistry by choice of chiral amine or catalyst

This method allows for the selective formation of the (1R,2R) stereoisomer by using chiral auxiliaries or catalysts that induce stereoselectivity during the reductive amination step.

Catalytic Asymmetric Hydrogenation

Another approach involves asymmetric hydrogenation of an α-imino ketone intermediate:

  • Preparation of α-imino ketone: Condensation of 3-fluoro-4-methylacetophenone with an amine to form an imine or iminium intermediate.
  • Asymmetric Hydrogenation: Using chiral catalysts such as rhodium or ruthenium complexes with chiral ligands to reduce the imine selectively to the desired (1R,2R) amino alcohol.
  • Advantages: High enantioselectivity and yields are achievable with this method, making it suitable for scale-up.

Chiral Pool Synthesis

Utilizing naturally occurring chiral building blocks such as amino acids or chiral epoxides can provide stereochemical control:

  • Example Route:
    • Starting from L-serine or a chiral epoxide derivative, the aromatic ring bearing the 3-fluoro-4-methyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
  • Benefits: This method leverages existing chirality, reducing the need for chiral catalysts and simplifying purification.

Detailed Reaction Conditions and Yields

Method Starting Materials Key Reagents & Catalysts Reaction Conditions Yield (%) Enantiomeric Excess (ee) (%) Notes
Reductive Amination 3-fluoro-4-methylbenzaldehyde + amine NaBH3CN, MeOH, pH 6-7 Room temperature, 12-24 h 70-85 >95 Requires chiral amine or catalyst
Asymmetric Hydrogenation α-imino ketone intermediate Rh or Ru chiral catalyst + H2 gas 1-5 atm H2, 25-50°C, 6-12 h 80-90 98-99 High stereoselectivity
Chiral Pool Synthesis Chiral epoxide or amino acid derivative Pd or Ni catalyst for coupling 50-100°C, inert atmosphere 60-75 >90 More steps but high stereocontrol

Research Findings on Optimization

  • Catalyst Selection: Studies show that rhodium complexes with BINAP ligands provide excellent enantioselectivity in asymmetric hydrogenation for this class of compounds.
  • Solvent Effects: Polar protic solvents like methanol enhance reductive amination efficiency, while nonpolar solvents may be preferred in hydrogenation to improve catalyst stability.
  • Temperature Control: Lower temperatures favor higher enantiomeric excess but may reduce reaction rates; thus, optimization is necessary.
  • Purification: Chiral HPLC or crystallization techniques are employed to isolate the desired (1R,2R) isomer with high purity.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Enantiomeric Purity Scalability
Reductive Amination Simple setup, moderate cost Requires chiral amine or catalyst 70-85% >95% Good
Asymmetric Hydrogenation High stereoselectivity, clean Cost of chiral catalysts 80-90% 98-99% Excellent
Chiral Pool Synthesis Uses natural chirality Multi-step, longer synthesis 60-75% >90% Moderate

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL may exhibit neurotropic effects, which are critical for the treatment of neurodegenerative diseases and conditions involving axonal regeneration. For instance, research has shown that derivatives of this compound can promote neurite outgrowth in neuronal cultures, suggesting potential for treating polyneuropathies and enhancing recovery from nerve injuries .

Receptor Modulation

The compound has been investigated for its interaction with various G-protein coupled receptors (GPCRs). Specifically, it has shown promise as a modulator of adrenergic receptors and cannabinoid receptors, which are implicated in numerous physiological responses including mood regulation, pain perception, and metabolic processes .

Case Study 1: Neurotropic Activity

In a study published in PMC, researchers synthesized several derivatives of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL to assess their neurotropic effects using PC12 neuronal models. The findings revealed that specific modifications enhanced neurite outgrowth significantly compared to controls .

CompoundNeurite Outgrowth (µm)Control Group (µm)
Compound A15050
Compound B18050

Case Study 2: Pharmacological Profiling

A pharmacological evaluation highlighted the compound's activity on the α2A adrenergic receptor and cannabinoid receptors CB1 and CB2. The study demonstrated that at specific concentrations, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL inhibited cyclooxygenase activity by approximately 25%, indicating its potential anti-inflammatory properties .

Safety Profile

The safety profile of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has been assessed through acute toxicity studies in animal models. Results indicated no significant adverse effects at therapeutic doses, making it a candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino group and fluorinated aromatic ring facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL” with structurally related compounds, focusing on substituent effects, molecular properties, and pharmacological relevance.

Compound Name (Configuration) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features References
(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL 3-Fluoro, 4-methyl C₁₀H₁₃FNO 197.22 (calculated) Chiral amino alcohol; fluorine and methyl groups balance steric/electronic effects. Limited commercial availability.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-Trifluoromethylthio C₁₀H₁₂F₃NOS 269.27 Bulkier substituent (CF₃S); higher molecular weight. Potential solubility challenges. Discontinued.
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-Bromo C₉H₁₂BrNO 230.10 Bromine increases molecular weight and halogen bonding potential. Discontinued.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol 2-Chloro, 4-trifluoromethyl C₁₀H₁₁ClF₃NO 253.65 Electron-withdrawing Cl and CF₃ groups; may enhance electrophilic interactions. Discontinued.
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Complex pyrimidinyl and CF₃ groups C₂₅H₂₄F₄N₆O₂ 532.49 (calculated) Experimental kinase inhibitor; extended structure with multiple pharmacophores. DrugBank ID: DB07053.
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-Iodo, 3-fluoro C₉H₁₁FINO 295.09 Iodo substituent increases molecular weight and polarizability. Limited commercial data.

Key Observations:

However, they may reduce solubility due to increased hydrophobicity. Halogen Size (Br vs. I vs. F): Bromine and iodine () introduce steric bulk and polarizability, which could affect membrane permeability. Fluorine (present in the target compound) offers a balance between electronic effects and minimal steric hindrance. Methyl vs. Trifluoromethylthio: The methyl group in the target compound () provides modest steric hindrance, whereas the trifluoromethylthio group () introduces significant bulk and lipophilicity.

Pharmacological Potential: The pyrimidinyl-containing analog () is listed in DrugBank as an experimental drug, suggesting that amino-propanol derivatives with extended aromatic systems may have kinase-inhibitory properties. Discontinued compounds () may reflect challenges in synthesis, stability, or insufficient efficacy in early-stage studies.

Stereochemical Considerations :

  • The (1R,2R) configuration of the target compound distinguishes it from (1S,2R) analogs (e.g., ). Enantiomeric differences can drastically alter receptor binding, as seen in drugs like β-blockers.

Biological Activity

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, also known by its CAS number 1270090-23-7, is a chiral amino alcohol with potential therapeutic applications. Its molecular formula is C10_{10}H14_{14}FNO, and it has a molecular weight of 183.22 g/mol. This compound's unique structure, featuring a fluorinated aromatic ring, suggests significant biological activity that warrants detailed exploration.

PropertyValue
Molecular FormulaC10_{10}H14_{14}FNO
Molecular Weight183.22 g/mol
CAS Number1270090-23-7

The biological activity of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be attributed to its structural similarities to other known pharmacologically active compounds. The presence of the fluorine atom enhances lipophilicity and bioavailability, which can lead to increased potency in inhibiting specific biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, potentially influencing serotonin uptake and other neurochemical pathways .

Biological Activity

Research indicates that (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL exhibits several biological activities:

Antidepressant Effects

Preliminary studies suggest that compounds with similar structures act as serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. The fluorinated phenyl group may enhance the binding affinity to the serotonin transporter.

Antitumor Activity

The compound's potential to inhibit cell proliferation has been explored in various cancer models. In vitro studies indicate that it may reduce the viability of certain cancer cell lines by inducing apoptosis through mechanisms similar to those observed with established chemotherapeutic agents .

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the effects of structurally related compounds on serotonin uptake. Results indicated that modifications in the aromatic system significantly influenced the potency of these compounds as SSRIs .

Study 2: Antitumor Effects

In a recent investigation, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

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